molecular formula C8H17NO2 B13602665 [4-(Dimethylamino)oxan-4-yl]methanol

[4-(Dimethylamino)oxan-4-yl]methanol

Cat. No.: B13602665
M. Wt: 159.23 g/mol
InChI Key: UBIHDYNCGKCSNZ-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)oxan-4-yl]methanol is an organic compound with a unique structure that includes a dimethylamino group and an oxan-4-yl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)oxan-4-yl]methanol typically involves the reaction of dimethylamine with an oxan-4-yl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. The industrial production process may also include purification steps, such as distillation or crystallization, to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)oxan-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-4-yl derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(Dimethylamino)oxan-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In industrial applications, the compound is used in the formulation of specialty chemicals and as an intermediate in the production of various commercial products.

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)oxan-4-yl]methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxan-4-yl group may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(Dimethylamino)oxan-4-yl]ethanol: Similar structure but with an ethanol moiety instead of methanol.

    [4-(Dimethylamino)oxan-4-yl]propane: Contains a propane group, offering different chemical properties.

    [4-(Dimethylamino)oxan-4-yl]butane: Features a butane group, which may affect its reactivity and applications.

Uniqueness

[4-(Dimethylamino)oxan-4-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

[4-(dimethylamino)oxan-4-yl]methanol

InChI

InChI=1S/C8H17NO2/c1-9(2)8(7-10)3-5-11-6-4-8/h10H,3-7H2,1-2H3

InChI Key

UBIHDYNCGKCSNZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCOCC1)CO

Origin of Product

United States

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